Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride
Description
The compound “Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride” features a chloro-substituted acetic acid backbone with a phenyl group at the 2-position, esterified with a 2-pyridylmethyl group, and stabilized as a hydrochloride salt.
The 2-chloro-2-phenyl moiety introduces steric hindrance and electronic effects, which may influence reactivity and stability. Hydrochloride salt formation enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical contexts .
This compound likely serves as an intermediate in drug synthesis, particularly for neuroactive or antimicrobial agents, given the prevalence of pyridine and phenyl groups in such molecules .
Properties
CAS No. |
42023-66-5 |
|---|---|
Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
pyridin-1-ium-2-ylmethyl 2-chloro-2-phenylacetate;chloride |
InChI |
InChI=1S/C14H12ClNO2.ClH/c15-13(11-6-2-1-3-7-11)14(17)18-10-12-8-4-5-9-16-12;/h1-9,13H,10H2;1H |
InChI Key |
LNXCVIKZIRVTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCC2=CC=CC=[NH+]2)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the 2-chloro-2-phenyl acetic acid intermediate or its derivatives.
- Esterification with 2-pyridylmethanol or related pyridylmethyl derivatives.
- Conversion to the hydrochloride salt form.
The key challenge lies in the selective formation of the 2-chloro-2-phenyl moiety and the subsequent esterification under conditions that preserve the integrity of the pyridylmethyl group.
Preparation of 2-Chloro-2-phenyl Acetic Acid Derivatives
A relevant synthetic route for related 2-(2-(4-chlorophenyl)phenyl)acetic acid derivatives is described in CN102746142A, which provides a detailed method involving:
- Starting from o-chloroacetophenone and para-chlorophenol .
- Using sodium hydroxide and copper powder under nitrogen protection to form an intermediate ketone.
- Subsequent reaction with sublimed sulfur powder and morpholine quinoline under reflux.
- Acidic treatment with concentrated hydrochloric acid and glacial acetic acid, followed by vacuum concentration and precipitation steps.
- Purification through extraction, basification, and recrystallization involving ethyl acetate, sherwood oil, and toluene solvents.
This multi-step process yields the pure 2-(2-(4-chlorophenyl)phenyl) acetate intermediate with high purity (431 g from 500 g starting material) and involves careful control of reaction conditions such as temperature, reflux times (up to 18 hours), and solvent ratios.
Esterification to Form 2-Pyridylmethyl Ester
While direct literature on esterification specifically for the 2-pyridylmethyl ester of 2-chloro-2-phenyl acetic acid is limited, analogous esterifications in related compounds can be inferred from methylphenidate hydrochloride synthesis patents (US9512077B2 and US2957880A):
- Esterification typically involves reacting the acid intermediate with the appropriate alcohol (here, 2-pyridylmethanol) in the presence of acid catalysts such as methanolic hydrochloric acid or glacial acetic acid .
- Reaction conditions include refluxing for several hours (up to 18 hours) and subsequent purification by crystallization or solvent extraction.
- Hydrogenation or reduction steps may be involved if starting from amide precursors, using catalysts such as platinum oxide or palladium on carbon under hydrogen pressure.
The hydrochloride salt formation is achieved by treatment with hydrochloric acid in methanol or similar solvents, followed by evaporation and recrystallization to yield the final pure hydrochloride salt.
Summary Table of Key Preparation Steps
Expert Notes
The synthetic routes require stringent control of reaction parameters to avoid side reactions such as over-chlorination or decomposition of the pyridylmethyl moiety.
The purification steps involving solvent partitioning and pH adjustments are crucial to remove impurities and obtain the hydrochloride salt in pharmaceutically acceptable purity.
Scale-up for industrial production should consider catalyst recovery and solvent recycling to enhance economic viability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl and pyridyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the phenyl and pyridyl groups.
Scientific Research Applications
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in metabolic processes or bind to receptors that regulate cell signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
Substituent Effects
- 2-Chloro-2-phenyl Group: Present in the target compound and .
- Ester Variations : The target’s 2-pyridylmethyl ester contrasts with methyl (), ethyl (), and pyrrolidine-linked esters (). Pyridylmethyl esters may exhibit slower metabolic cleavage due to aromatic stabilization, improving prodrug longevity .
Pharmacological Relevance
- Piperidine/Pyrrolidine Derivatives : Compounds like Ritalinic acid () and the pyrrolidine analog () demonstrate CNS activity, suggesting the target compound could similarly interact with neurotransmitter receptors. However, the pyridine ring in the target may alter binding affinity or selectivity .
- Amino vs. Chloro Substituents: Amino-substituted analogs () are more polar, enhancing water solubility but reducing membrane permeability. The target’s chloro group balances lipophilicity for better tissue penetration .
Key Differences
Heterocyclic Influence : Pyridine (target) vs. piperidine () or thiophene () alters electronic properties and metabolic pathways. Pyridine’s aromatic nitrogen may engage in π-stacking or hydrogen bonding absent in aliphatic heterocycles .
Ester Group Stability : Methyl and ethyl esters () hydrolyze faster than bulky pyridylmethyl esters, impacting drug release kinetics .
Bioactivity Profiles: Amino-substituted derivatives () are more likely to act as enzyme substrates, while chloro-substituted analogs (target, ) may function as receptor antagonists due to reduced nucleophilicity .
Biological Activity
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride (CAS Number: 42023-66-5) is a compound with potential biological activities. Its structure includes a chloro group and a pyridylmethyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is . It features a chloroacetate structure that is often associated with various biological activities. The presence of the pyridine ring may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to acetic acid derivatives exhibit significant antimicrobial properties. For example, studies have shown that chloroacetic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Antioxidant assays have demonstrated that compounds containing phenyl groups can scavenge free radicals effectively. The radical scavenging activity (RSA) was measured using methods such as the DPPH assay, indicating that these compounds can potentially protect against oxidative stress.
Data Tables
Case Studies
- Antimicrobial Properties : A study evaluated the antimicrobial effects of various chloro-substituted acetic acids against Gram-positive and Gram-negative bacteria. The results indicated that the presence of a chloro group significantly enhanced antibacterial activity compared to non-chloro analogs .
- Antioxidant Potential : Another research focused on the antioxidant capabilities of phenyl-containing compounds. The study found that compounds with electron-donating groups exhibited superior antioxidant activity, suggesting that the structure of acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester may confer similar benefits .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on various cell lines. Results indicated that while some derivatives showed potent biological activity, they remained non-toxic at therapeutic concentrations .
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions impact yield and purity?
Answer:
The synthesis typically involves three key steps:
Esterification : Reacting 2-chloro-2-phenylacetic acid with 2-pyridylmethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
Chloride substitution : Introducing the α-chloro group via halogenation or substitution reactions, often using thionyl chloride (SOCl₂) or PCl₅.
Hydrochloride salt formation : Treating the ester with HCl gas or concentrated HCl in a non-aqueous solvent.
Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Excess heat during esterification can lead to decomposition; optimal ranges are 40–60°C .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect hydrolysis by-products .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z calculated for C₁₆H₁₅ClNO₂·HCl) .
- X-ray Crystallography : Resolves stereochemistry and salt formation (if single crystals are obtainable) .
Advanced: How can researchers optimize the α-chloro substitution reaction to minimize side products?
Answer:
Key strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) accelerate substitution while suppressing elimination by-products .
- Stoichiometric control : Using 1.2–1.5 equivalents of chlorinating agents (e.g., SOCl₂) prevents over-chlorination .
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor SN2 mechanisms, reducing carbocation rearrangements .
- In-situ monitoring : FTIR tracks the disappearance of the carbonyl peak (~1700 cm⁻¹) to determine reaction completion .
Contradictions in literature: Some protocols recommend THF for better solubility, but this may increase hydrolysis risk .
Advanced: How does the 2-pyridylmethyl ester moiety influence biological activity compared to other ester groups?
Answer:
The 2-pyridylmethyl group enhances:
- Lipid solubility : Facilitates membrane penetration, as observed in analogs with pyridyl substituents .
- Receptor binding : The pyridine nitrogen participates in hydrogen bonding with biomolecular targets (e.g., enzymes or transporters) .
- Metabolic stability : Pyridyl esters resist esterase hydrolysis better than aliphatic esters, prolonging in vivo activity .
Comparative studies with phenyl or benzyl esters show reduced IC₅₀ values (e.g., 2-pyridylmethyl derivatives inhibit acetylcholinesterase at 0.8 μM vs. 5.2 μM for benzyl analogs) .
Advanced: What methodologies address stability challenges during storage or biological assays?
Answer:
- Storage conditions : Lyophilized solids stored at -20°C under nitrogen retain >90% stability for 12 months .
- Buffered solutions : Use pH 4–5 buffers (e.g., acetate) to prevent ester hydrolysis; avoid aqueous media at >37°C .
- Protection from light : UV irradiation degrades the α-chloro group; amber glassware or opaque containers are recommended .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Answer:
- Docking studies : Software like AutoDock Vina models binding to receptors (e.g., GABAA or NMDA) using the pyridyl group as a pharmacophore .
- Molecular Dynamics (MD) : Simulates stability of salt bridges formed by the hydrochloride with polar residues (e.g., Asp/Glu) .
- QSAR models : Correlate substituent electronegativity (Cl, pyridyl) with logP and IC₅₀ values for activity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
